molecular formula C16H11BrN2O4S2 B4715153 [5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B4715153
M. Wt: 439.3 g/mol
InChI Key: OBNZDWAVFQVBBO-SEYXRHQNSA-N
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Description

This compound features a hybrid structure combining an indole core, a thiazolidinone ring, and an acetic acid side chain. Key structural elements include:

  • Thioxo-thiazolidinone ring: Contributes to redox activity and metal-binding capabilities .
  • Acetic acid moiety: Improves solubility and facilitates interactions with biological targets via hydrogen bonding .

Properties

IUPAC Name

2-[(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O4S2/c1-2-5-18-10-4-3-8(17)6-9(10)12(14(18)22)13-15(23)19(7-11(20)21)16(24)25-13/h2-4,6H,1,5,7H2,(H,20,21)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNZDWAVFQVBBO-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Unique Aspects References
[5-(1-Allyl-5-Bromo-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Acetic Acid Allyl group at N1; 5-bromo on indole; acetic acid side chain Antimicrobial (MIC: 2–8 µg/mL), anticancer (IC₅₀: 12 µM against HeLa) Synergistic effects from bromine and allyl groups enhance DNA damage and apoptosis .
{(5Z)-5-[1-(4-Methylbenzyl)-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}Acetic Acid 4-Methylbenzyl at N1; no bromine Anti-inflammatory (COX-2 inhibition: 78% at 10 µM) Methylbenzyl improves lipophilicity and membrane permeability .
{5-Bromo-3-[2-(4-Morpholinyl)-4-Oxo-1,3-Thiazol-5(4H)-Ylidene]-2-Oxo-2,3-Dihydro-1H-Indol-1-Yl}Acetic Acid Morpholine-substituted thiazole; 5-bromo on indole Antiviral (EC₅₀: 5 µM against HSV-1) Morpholine enhances solubility and kinase inhibition .
5-(5-Bromo-2-Oxo-1,2-Dihydro-Indol-3-Ylidene)-3-(4-Hydroxyphenyl)-1,3-Thiazolidine-2,4-Dione 4-Hydroxyphenyl on thiazolidine; no acetic acid Antioxidant (IC₅₀: 20 µM in DPPH assay) Hydroxyphenyl enables radical scavenging and chelation .
[(3Z)-3-(3-Butyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)-2-Oxo-2,3-Dihydro-1H-Indol-1-Yl]Acetic Acid Butyl chain at thiazolidinone Cytotoxic (IC₅₀: 8 µM against MCF-7) Butyl chain enhances hydrophobic interactions with protein pockets .

Key Findings:

Role of Bromine: Bromination at the indole’s 5-position (as in the target compound) correlates with enhanced DNA-binding and anticancer activity compared to non-brominated analogs .

Substituent Effects on Bioavailability :

  • Allyl group : Increases metabolic stability compared to methylbenzyl analogs but reduces solubility .
  • Acetic acid moiety : Critical for water solubility; its absence (e.g., in hydroxyphenyl derivatives) limits bioavailability despite antioxidant benefits .

Thiazolidinone Modifications: Morpholine substitution (e.g., in {5-bromo-3-[2-(4-morpholinyl)...}) improves target selectivity for kinases and viral proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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